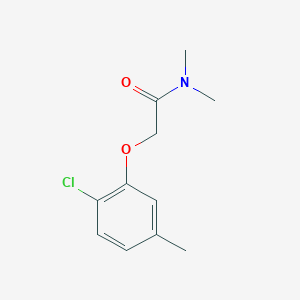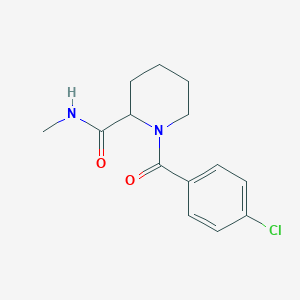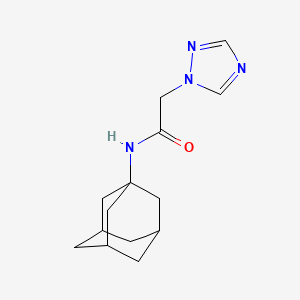![molecular formula C15H21NO B7511643 N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, commonly known as S (+) Ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 and has since been used for various medical and research purposes.
Mécanisme D'action
S (+) Ketamine works by blocking the NMDA receptors in the brain, which leads to a decrease in glutamate activity. This results in a decrease in the activity of the default mode network (DMN), which is responsible for self-referential thinking and rumination. The decrease in DMN activity is believed to be responsible for the antidepressant effects of S (+) Ketamine.
Biochemical and Physiological Effects:
S (+) Ketamine has been shown to produce rapid and robust antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of chronic pain, where it has been shown to decrease pain levels and improve quality of life. S (+) Ketamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S (+) Ketamine in lab experiments is its rapid onset of action, which allows for the quick assessment of its effects. It also has a relatively short half-life, which makes it easier to control the duration of its effects. However, S (+) Ketamine can be difficult to work with due to its low solubility in water and high volatility. It also requires specialized equipment and expertise to handle safely.
Orientations Futures
There are several potential future directions for the use of S (+) Ketamine in scientific research. One area of interest is the use of S (+) Ketamine in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new formulations of S (+) Ketamine that are easier to use and have fewer side effects. Finally, there is a need for further research into the long-term effects of S (+) Ketamine use, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, or S (+) Ketamine, is a synthetic compound that has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. Its unique pharmacological properties make it a promising therapeutic agent, but its use requires specialized equipment and expertise. There are several potential future directions for the use of S (+) Ketamine in scientific research, and further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of S (+) Ketamine involves the reaction between cyclopentanone and N-methyl-4-phenylpiperidine. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of S (+) and R (-) Ketamine, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
S (+) Ketamine has been widely used in scientific research for its unique pharmacological properties. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential therapeutic agent for various neurological and psychiatric disorders. It has been studied for its potential use in the treatment of depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain.
Propriétés
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-16(2)15(17)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFRUJTGAKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)



![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)





![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)